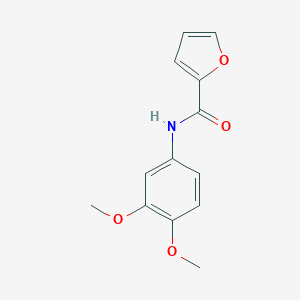![molecular formula C15H11N3OS B402288 12,13-dimethyl-14-thia-1,9,16-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-3,5,7,9,11(15),12,16-heptaen-2-one CAS No. 313375-25-6](/img/structure/B402288.png)
12,13-dimethyl-14-thia-1,9,16-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-3,5,7,9,11(15),12,16-heptaen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one is a heterocyclic compound with a complex fused ring structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one involves several steps. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one can be compared with other similar compounds, such as:
1,2,4-triazolo[2′,3′3,4]pyrimido[6,5-b]quinoline derivatives: These compounds have similar fused ring structures and exhibit comparable biological activities.
10,12-dibromo-1-(4-chloro-phenyl)-3-(4-tolyl)-8H-pyrido[2’,3’4,5]pyrimido[6,1-b]quinazolin-8-one: This compound has been studied for its anticonvulsant properties.
9,11-dibromo-1,2,3,4-tetrahydro-9H-benzothieno[2’,3’4,5]pyrimido[6,1-b]quinazolin-9-one:
Propiedades
Número CAS |
313375-25-6 |
|---|---|
Fórmula molecular |
C15H11N3OS |
Peso molecular |
281.3g/mol |
Nombre IUPAC |
12,13-dimethyl-14-thia-1,9,16-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-3,5,7,9,11(15),12,16-heptaen-2-one |
InChI |
InChI=1S/C15H11N3OS/c1-8-9(2)20-14-12(8)13-17-11-6-4-3-5-10(11)15(19)18(13)7-16-14/h3-7H,1-2H3 |
Clave InChI |
RWYFFIMXTIHQKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C3=NC4=CC=CC=C4C(=O)N3C=N2)C |
SMILES canónico |
CC1=C(SC2=C1C3=NC4=CC=CC=C4C(=O)N3C=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl {2-[({3,5-bisnitrophenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B402220.png)


![N-[3,4-bis(methyloxy)phenyl]-2-{4-nitrophenyl}acetamide](/img/structure/B402225.png)



